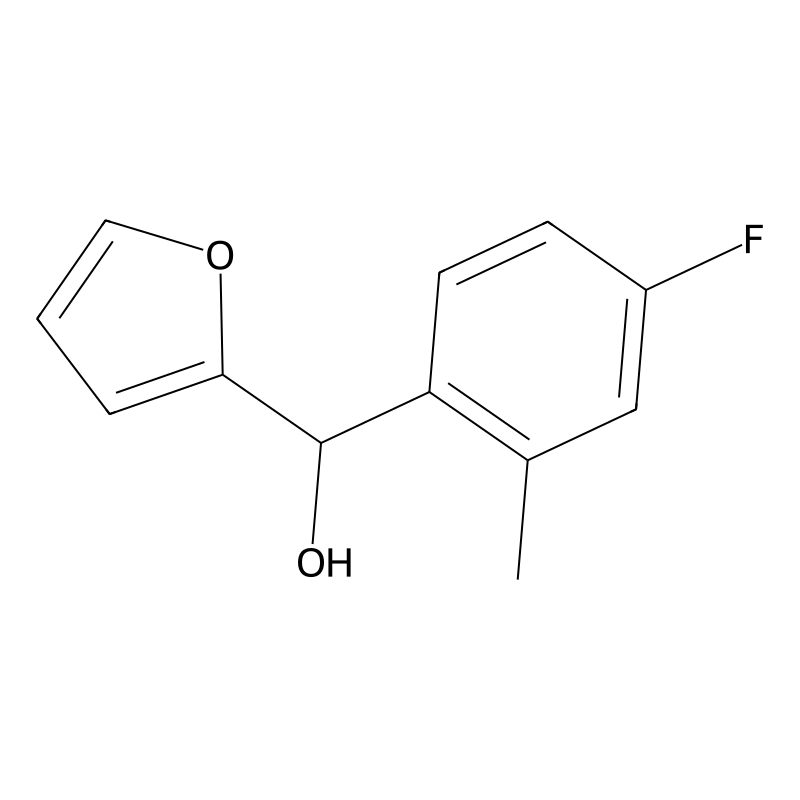

4-Fluoro-2-methylphenyl-(2-furyl)methanol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Fluoro-2-methylphenyl-(2-furyl)methanol is an organic compound characterized by its unique structure that includes a fluorine atom, a methyl group, and a furan moiety. The compound has the molecular formula CHF O, and its systematic name reflects the presence of a 4-fluoro substituent on the phenyl ring and a 2-furyl group attached to the methanol functionality. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural features.

- Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

- Reduction: The compound can be reduced to produce various alcohol derivatives.

- Substitution Reactions: The fluorine atom can undergo nucleophilic substitution, allowing for the introduction of different functional groups.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Nucleophiles such as sodium methoxide can facilitate substitution reactions involving the fluorine atom .

The synthesis of 4-Fluoro-2-methylphenyl-(2-furyl)methanol typically involves several steps:

- Starting Materials: The reaction often begins with commercially available 4-fluoro-2-methylbenzaldehyde and 2-furylmethanol.

- Reaction Conditions: A base such as sodium hydroxide is commonly used to catalyze the reaction under heating conditions.

- Purification: Following the reaction, purification techniques like recrystallization or chromatography are employed to isolate the desired product in high purity.

This method allows for efficient synthesis while ensuring high yields of the target compound .

4-Fluoro-2-methylphenyl-(2-furyl)methanol has several potential applications:

- Medicinal Chemistry: Its structural characteristics make it a candidate for developing new pharmaceuticals, particularly in targeting specific biological pathways.

- Material Science: The compound could be utilized in creating novel materials with tailored properties due to its unique chemical structure.

- Chemical Research: It serves as a building block in organic synthesis, facilitating the development of more complex molecules .

Interaction studies involving 4-Fluoro-2-methylphenyl-(2-furyl)methanol are essential to understand its pharmacological potential. Investigations into how this compound interacts with biological targets, such as enzymes or receptors, could reveal its mechanism of action. Furthermore, studies focusing on structure-activity relationships (SAR) will help elucidate how modifications to its structure affect biological activity and reactivity .

Several compounds share structural similarities with 4-Fluoro-2-methylphenyl-(2-furyl)methanol. These include:

- 3-Fluoro-6-methylphenyl-(3-furyl)methanol

- 3-Fluoro-6-methylphenyl-(4-furyl)methanol

- 3-Fluoro-5-methylphenyl-(3-furyl)methanol

Uniqueness

The uniqueness of 4-Fluoro-2-methylphenyl-(2-furyl)methanol lies in its specific arrangement of functional groups, particularly the positioning of the fluorine atom and the furan ring. This configuration may influence its chemical reactivity and biological activity differently compared to similar compounds, making it a valuable subject for further research in both organic chemistry and pharmacology.